molecular formula C8H11ClF2O3S B2947093 (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride CAS No. 2418692-73-4

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride

Cat. No. B2947093
CAS RN: 2418692-73-4
M. Wt: 260.68
InChI Key: VKPYQKXGLRUHAH-UHFFFAOYSA-N
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Description

“(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H11ClF2O3S . It has a molecular weight of 260.69 . The compound is related to other compounds such as 1-{2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride , {2-oxo-6-oxaspiro [3.4]octan-7-yl}methanesulfonyl chloride , and {6-oxaspiro [3.4]octan-7-yl}methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride” is 1S/C8H11ClF2O3S/c9-15(12,13)2-6-1-7(5-14-6)3-8(10,11)4-7/h6H,1-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Sulfonating Agents and Protecting Groups in Amine Synthesis

The use of sulfonating agents, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, demonstrates the versatility of sulfonates in amine synthesis. Dios chloride has been shown to sulfonate primary and secondary amines easily, yielding excellent yields. Such compounds are stable under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid, highlighting their potential as protecting and activating groups in synthetic chemistry (Sakamoto et al., 2006).

Carbonic Anhydrase Inhibitors

Perfluoroalkyl/arylsulfonyl chlorides, including methanesulfonyl chloride derivatives, have been used to synthesize sulfonamides that act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. These compounds, with general formula C(x)()F(y)()Z-A-SO(2)NH(2), showed strong affinities toward isozymes of CA, highlighting their potential in developing novel pharmaceuticals (Scozzafava et al., 2000).

Molecular Structure Studies

Research on the molecular structure of methane sulfonyl chloride by electron diffraction has provided insights into its geometric parameters, contributing to our understanding of the molecular configurations of sulfonyl chlorides. This kind of structural analysis is crucial for designing and synthesizing new compounds with desired properties (Hargittai & Hargittai, 1973).

Ionic Liquids and Electrochemical Studies

Methanesulfonyl chloride (MSC) forms room temperature ionic liquids with AlCl3, used in studying the electrochemical properties of vanadium pentoxide (V2O5) films. Such studies are significant for the development of energy storage materials and technologies, demonstrating the application of sulfonyl chloride derivatives in the field of materials science (Su et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O3S/c9-15(12,13)2-6-1-7(5-14-6)3-8(10,11)4-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPYQKXGLRUHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CC(C2)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride

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